molecular formula C11H20N2O2 B13952373 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid CAS No. 790638-56-1

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

Cat. No.: B13952373
CAS No.: 790638-56-1
M. Wt: 212.29 g/mol
InChI Key: YPGGTJSSAFQMKJ-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid (CAS 790638-56-1) is a chemical compound with the molecular formula C 11 H 20 N 2 O 2 and a molecular weight of 212.29 g/mol . This substituted 3,4-dihydro-2H-pyrrole derivative is of significant interest in medicinal chemistry, particularly in the study of amino acid metabolism and its role in disease pathologies. Its core structure is based on the 3,4-dihydro-2H-pyrrole-2-carboxylic acid scaffold, which is a key intermediate in the biosynthesis and degradation of the amino acid L-proline . Recent research highlights that analogs of 3,4-dihydro-2H-pyrrole-2-carboxylic acid exhibit promising antiproliferative activity against multiple human cancer cell lines . This activity is linked to the crucial role of L-proline metabolism in cancer cell survival, proliferation, and metastatic spread. The metabolic cycle of L-proline undergoes extensive reprogramming in malignancies, making key enzymes and intermediates in this pathway attractive targets for therapeutic intervention . Researchers can utilize this compound as a chemical probe to investigate these cancer mechanisms and explore new avenues in drug discovery. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

790638-56-1

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

InChI

InChI=1S/C11H20N2O2/c1-3-4-5-6-8-7(2)9(11(14)15)10(12)13-8/h7-9H,3-6H2,1-2H3,(H2,12,13)(H,14,15)

InChI Key

YPGGTJSSAFQMKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C(C(=N1)N)C(=O)O)C

Origin of Product

United States

Preparation Methods

Lithiation and Formylation Approach (Based on Patent EP3015456A1)

A notable preparation method for pyrrolidine-2-carboxylic acid derivatives, which can be adapted for the target compound, involves the following key steps:

  • Lithiation Step:

    • LDA (Lithium diisopropylamide) is used as a strong base under inert nitrogen atmosphere.
    • The reaction mixture is cooled to -78°C to control reactivity.
    • A protected amino acid ester derivative, such as (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate, is added in tetrahydrofuran (THF).
    • The mixture is stirred at -78°C for 1.5 hours to generate the lithiated intermediate.
  • Formylation Reaction:

    • Formic acetic anhydride solution is added dropwise to the lithiated intermediate, maintaining the temperature below -70°C.
    • The reaction proceeds for 4 hours at -78°C.
    • The mixture is then warmed to 5°C and quenched with acetic acid and water.
  • Extraction and Purification:

    • The reaction mixture is extracted with ethyl acetate.
    • The organic phase is dried over magnesium sulfate and concentrated.
    • The crude product is dissolved in methylene chloride and treated with trifluoroacetic acid (TFA) at 5°C.
    • After stirring at room temperature for 4 hours, the mixture is concentrated and purified by column chromatography.
  • Yield and Characterization:

    • The method yields approximately 75.6% of the desired pyrrolidine intermediate.
    • Characterization by ^1H NMR shows peaks consistent with the expected structure.
  • Hydrolysis to Carboxylic Acid:

    • The protected pyrrolidine derivative is treated with lithium hydroxide (LiOH) in a water-THF mixture at room temperature overnight.
    • The aqueous phase is acidified to pH 3 and extracted with ethyl acetate.
    • The product is isolated in near quantitative yield (100%) as the free carboxylic acid.

This approach demonstrates a controlled, low-temperature lithiation and formylation sequence followed by deprotection and hydrolysis to yield the pyrrolidine-2-carboxylic acid derivative with desired substituents, adaptable to 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid synthesis.

Alternative Cyclization and Functionalization Routes

While direct literature on the exact compound 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is scarce, general methods for preparing substituted pyrrolidine carboxylic acids include:

These methods often require careful protection of amino and carboxyl groups and may involve multiple purification steps.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Lithiation LDA, THF, N2 atmosphere -78°C - 1.5 h stirring
Formylation Formic acetic anhydride in THF -78°C to -70°C - 4 h reaction
Quenching Acetic acid, water 5°C - Extraction with ethyl acetate
Deprotection TFA in methylene chloride 5°C to 25°C 75.6 Column chromatography purification
Hydrolysis to acid LiOH in water/THF 25°C, overnight 100 Acidification and extraction

Analytical and Characterization Data

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup):
    δ = 1.49–1.53 (m, 18H), 2.83–2.86 (m, 1H), 3.16–3.29 (m, 1H), 4.59–4.70 (m, 1H), 7.54–7.72 (d, 1H) — consistent with pyrrolidine ring protons and substituents.

  • Molecular Weight: Approximately 128.13 g/mol for related pyrrolidine-2-carboxylic acid derivatives.

  • Purity: Achieved by column chromatography and extraction methods.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroles, pyrrole oxides, and reduced pyrrole derivatives .

Scientific Research Applications

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs in the provided evidence include:

Compound Name Key Functional Groups Core Structure Notable Substituents
5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid Amino, methyl, pentyl, carboxylic acid 3,4-dihydro-2H-pyrrole Pentyl chain, carboxylic acid
5-Acetyl-2-methylpyrrole () Acetyl, methyl Pyrrole (fully aromatic) Acetyl group at position 5
Ethyl 2-amino-6-boc-...-carboxylate () Amino, ester, Boc-protected amine Thieno[2,3-c]pyridine Sulfur-containing heterocycle, ester

Key Observations :

  • Aromaticity vs. Saturation : The dihydro-pyrrole core in the target compound reduces aromatic stability compared to fully aromatic pyrroles like 5-acetyl-2-methylpyrrole . This may enhance reactivity in hydrogenation or alkylation reactions.
  • Functional Groups : The carboxylic acid group in the target compound contrasts with the acetyl group in 5-acetyl-2-methylpyrrole, suggesting differences in polarity and hydrogen-bonding capacity. The pentyl chain may increase lipophilicity compared to shorter alkyl substituents in analogs.

Research Implications and Gaps

  • Reactivity : The dihydro-pyrrole core may render the target compound more reactive in cycloaddition or alkylation reactions compared to aromatic analogs.
  • Data Limitations : Critical parameters (e.g., solubility, pKa, toxicity) for the target compound are absent in the provided evidence, highlighting the need for experimental characterization.

Biological Activity

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid (CAS Number: 790638-56-1) is a compound with notable biological activities that are of interest in medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on available research findings.

PropertyValue
Molecular FormulaC11H20N2O2
Molecular Weight212.289 g/mol
LogP2.2812
Polar Surface Area (PSA)73.18 Ų

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is characterized by its pyrrole structure, which is significant in various biological activities, including enzyme inhibition and potential anticancer properties.

Anticancer Properties

Research indicates that compounds similar to 5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole derivatives have shown promising anticancer properties. For instance, studies on related pyrrole derivatives demonstrated their ability to inhibit the growth of cancer cell lines through interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions suggest a mechanism by which these compounds may exert their anticancer effects by disrupting signaling pathways crucial for tumor growth and survival .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially acting as a small-molecule inhibitor. In particular, the presence of the amino group and the carboxylic acid moiety can enhance binding affinity to target enzymes, making it a candidate for further investigation as an enzyme inhibitor in therapeutic contexts.

Neuroprotective Effects

Some studies have suggested that derivatives of pyrrole compounds exhibit neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties could make them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

  • Synthesis and Biological Activity : A study synthesized various pyrrole derivatives and evaluated their biological activity against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the anticancer activity of these compounds. The most active derivatives showed IC50 values in the nanomolar range against specific cancer types .
  • In Vivo Studies : Further investigations included in vivo models where certain pyrrole derivatives demonstrated significant tumor growth inhibition in rat models of chemically induced colon cancer . This suggests that similar derivatives of 5-amino-3-methyl-2-pentyl could exhibit comparable efficacy.
  • Molecular Docking Studies : Computational studies using molecular docking have illustrated how 5-amino-3-methyl-2-pentyl can effectively bind to target proteins involved in cancer progression. These studies provide insight into the potential mechanisms through which this compound may exert its biological effects .

Q & A

Q. What are the recommended synthetic routes for 5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid, and how can experimental parameters be optimized?

Methodological Answer:

  • Stepwise Synthesis : Begin with cyclization of precursor amines and ketones under acidic conditions, followed by selective alkylation at the 2-position using pentyl halides. Similar protocols are described for structurally related pyrrole derivatives in pharmaceutical synthesis .
  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, ammonium acetate buffer systems (pH 6.5) can stabilize intermediates during coupling reactions, as seen in pharmacopeial assays .
  • Reactor Design : Employ continuous-flow reactors (subclass RDF2050112) to enhance reaction homogeneity and reduce side products .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm substituent positions, referencing δ 2.56 ppm for methyl groups in analogous pyrrole-carboxylic acids .
    • LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z 311.1 for similar derivatives) and purity (>95% via HPLC with C18 columns) .
    • Residual Solvent Analysis : Follow pharmacopeial guidelines using headspace GC-MS to detect traces of ethyl acetate or THF .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation of the dihydro-pyrrole ring.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Buffered solutions (pH 6.5–7.0) minimize hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in alkylation or acylation reactions. ICReDD’s workflow integrates these computations with robotic experimentation for rapid optimization .
  • Docking Studies : Use molecular dynamics simulations to assess interactions with target enzymes (e.g., cyclooxygenase analogs), focusing on the carboxylic acid moiety’s hydrogen-bonding capacity.

Q. What mechanistic insights explain contradictory yields in similar synthetic pathways?

Methodological Answer:

  • Contradiction Analysis : Compare reaction outcomes using kinetic isotope effects (KIEs) to identify rate-limiting steps. For example, deuterated pentyl halides may reveal steric hindrance at the 2-position.
  • Cross-Validation : Replicate conflicting protocols under controlled conditions (e.g., inert atmosphere vs. ambient) and analyze byproducts via LC-MS/MS. Feedback loops between experimental and computational data (as in ICReDD’s framework) resolve discrepancies .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium-on-carbon or zeolites for selective hydrogenation of unsaturated precursors. Membrane separation technologies (subclass RDF2050104) can isolate intermediates efficiently .
  • Process Intensification : Combine microwave-assisted synthesis with immobilized enzymes to reduce reaction times. For example, lipases in non-aqueous media enhance enantiomeric purity in chiral analogs .

Data Contradiction and Validation Strategies

  • Case Study : If NMR data conflicts with X-ray crystallography (e.g., unexpected tautomerism), perform variable-temperature NMR and solid-state DFT calculations to reconcile results .
  • Reproducibility : Adopt FAIR data principles—archive raw spectra and reaction logs in open repositories for peer validation.

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